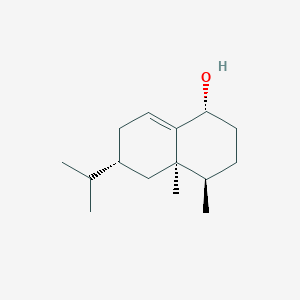
5-Thiazolol,2-amino-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolol,2-amino-4-methyl- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry, agriculture, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolol,2-amino-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours. The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether .
Industrial Production Methods: Industrial production methods for 5-Thiazolol,2-amino-4-methyl- often involve similar synthetic routes but on a larger scale. The process includes steps such as reduced pressure distillation to purify the final product. The yield of this method can be as high as 73%, making it efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Thiazolol,2-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution occurs at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Thiazolol,2-amino-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 5-Thiazolol,2-amino-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Uniqueness: 5-Thiazolol,2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C4H6N2OS |
|---|---|
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
2-amino-4-methyl-1,3-thiazol-5-ol |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6) |
InChI-Schlüssel |
CBKNZNUNAUYDKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



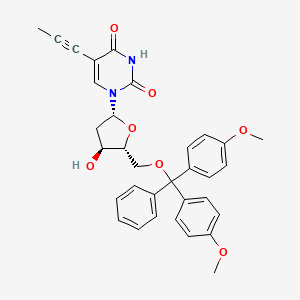
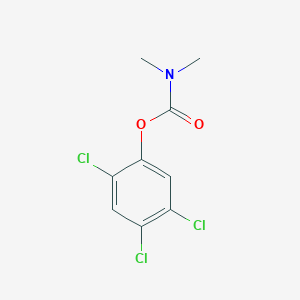
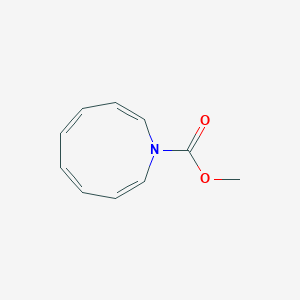
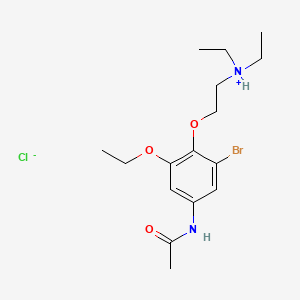
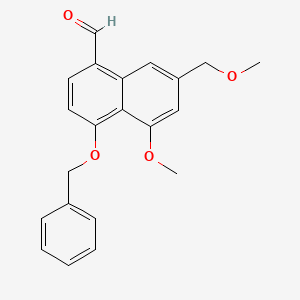
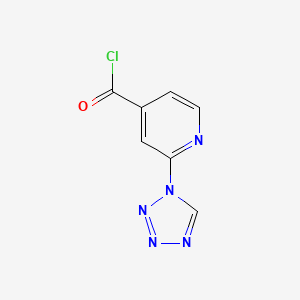
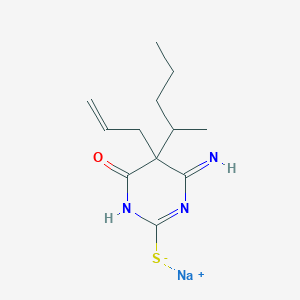
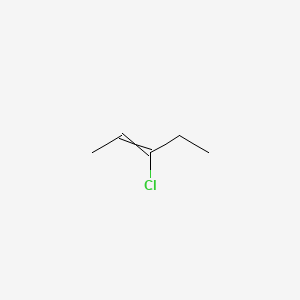
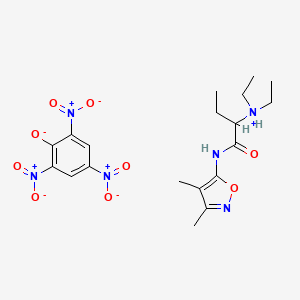


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
